molecular formula C17H26O4 B3047427 4-((10-Hydroxydecyl)oxy)benzoic acid CAS No. 139298-69-4

4-((10-Hydroxydecyl)oxy)benzoic acid

Cat. No. B3047427
CAS RN: 139298-69-4
M. Wt: 294.4 g/mol
InChI Key: WNBGWUBFTLIVKE-UHFFFAOYSA-N
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Description

4-((10-Hydroxydecyl)oxy)benzoic acid, also known as HDBA, is a synthetic compound that belongs to the family of benzoic acids. HDBA has gained significant attention in scientific research due to its potential applications in various fields, including medicine, cosmetics, and material science.

Scientific Research Applications

1. Stabilization of Hexagonal Columnar Mesophases

The compound 4-((10-Hydroxydecyl)oxy)benzoic acid and its derivatives have been found to contribute significantly to the stabilization of hexagonal columnar mesophases. Such mesophases are important in the development of materials with unique optical and electronic properties. In a study by Percec et al. (1995), the stabilization of hexagonal columnar mesophases was observed in compounds with similar structures. This stabilization is a key factor in material science, particularly for developing advanced polymers and liquid crystals (Percec et al., 1995).

2. Liquid Crystalline Behaviour

The liquid crystalline behavior of benzoic acid derivatives, including compounds similar to 4-((10-Hydroxydecyl)oxy)benzoic acid, is another significant area of research. These compounds exhibit phases like the nematic phase, which are crucial for liquid crystal displays and other optoelectronic applications. Bing (2006) explored such properties in a study focusing on the synthesis and characterization of liquid crystalline behavior of related benzoic acid derivatives (Bing, 2006).

3. Role in Reactive Oxygen Species Detection

In the field of biochemistry, benzoic acid derivatives are used in the detection and study of reactive oxygen species (ROS). These species are critical in understanding various biological and pathological processes. For instance, Sagone et al. (1980) demonstrated the use of benzoic acid in detecting hydroxyl radical production in phagocytic cells, a key factor in immune response and oxidative stress (Sagone et al., 1980).

4. C-H Bond Functionalization

C-H bond functionalization of benzoic acid derivatives is a significant area in organic chemistry. This process is essential for creating complex molecules in pharmaceuticals and natural products. A study by Li et al. (2016) on the meta-C-H functionalization of benzoic acid derivatives shows the potential of these reactions in synthetic organic chemistry, which could include derivatives of 4-((10-Hydroxydecyl)oxy)benzoic acid (Li et al., 2016).

5. Polymer Doping

Benzoic acid derivatives, similar to 4-((10-Hydroxydecyl)oxy)benzoic acid, have been utilized in the doping of polymers such as polyaniline. Doping alters the electrical and optical properties of polymers, making them useful in various applications like sensors and conductive materials. Amarnath and Palaniappan (2005) explored the use of benzoic acid and its derivatives for doping polyaniline, indicating the potential of such compounds in advanced material applications (Amarnath & Palaniappan, 2005).

6. Antimicrobial Applications

Some studies, like that of Mays Neamah M and Ibtissam K Jassim (2022), have explored the synthesis of new heterocycles using benzoic acid derivatives, including 4-((10-Hydroxydecyl)oxy)benzoic acid, for potential antimicrobial applications. These studies underscore the potential of benzoic acid derivatives in pharmaceutical and medical research (Mays Neamah M & Ibtissam K Jassim, 2022).

properties

IUPAC Name

4-(10-hydroxydecoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O4/c18-13-7-5-3-1-2-4-6-8-14-21-16-11-9-15(10-12-16)17(19)20/h9-12,18H,1-8,13-14H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBGWUBFTLIVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCCCCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599731
Record name 4-[(10-Hydroxydecyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((10-Hydroxydecyl)oxy)benzoic acid

CAS RN

139298-69-4
Record name 4-[(10-Hydroxydecyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-hydroxybenzoic acid (69.0 g, 0.5 mol), 10-chloro-1-decanol (106 g, 0.55 mol), potassium hydroxide (75 g, 1.15 mol), potassium iodide (0.1 g), and absolute ethanol (300 mL) was heated to reflux with mechanical stirring for 18 h. The mixture was diluted with water (800 mL) and stirred 0.5 h at room temperature. The mixture was acidified with 12N hydrochloric acid (125 mL) and the mixture stirred for 5 h. The material was allowed to sit overnight and filtered. The solid was washed with water and air dried 4 days. The solid was recrystallized from tetrahydrofuran (300 mL) to give 4-(10-hydroxydecyloxy)benzoic acid (85.2 g, 58%): mp 115°-117° C.; NMR (CDCl3 +d6DMSO) 7.93(d, 2H), 6.85(d, 2H), 4.0(t, 2H), 3.52(t, 2H), 3.48(bs, 1H), 1.9-1.2(m, 16H).
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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